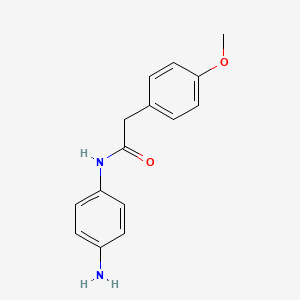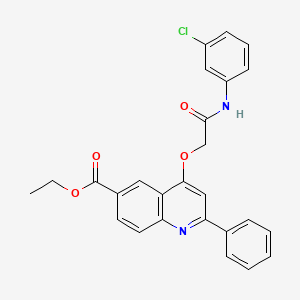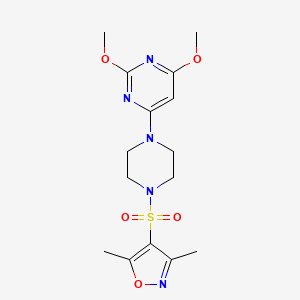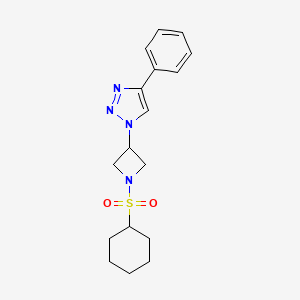
N-(4-aminophenyl)-2-(4-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-aminophenyl)-2-(4-methoxyphenyl)acetamide” is a compound that contains an acetamide group, which is a functional group consisting of a carbonyl group single-bonded to a nitrogen atom. It also contains an aminophenyl group and a methoxyphenyl group, which are aromatic rings with an amino group and a methoxy group, respectively .
Molecular Structure Analysis
The compound contains an acetamide group, which can participate in hydrogen bonding, an aminophenyl group, which can act as a base, and a methoxyphenyl group, which can act as an electron donor .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the acetamide group can undergo hydrolysis to form an amine and a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups like the acetamide group can increase the compound’s solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Catalytic Hydrogenation for Azo Disperse Dyes
N-(4-aminophenyl)-2-(4-methoxyphenyl)acetamide serves as an important intermediate in the production of azo disperse dyes. A study by Zhang Qun-feng (2008) highlights a green synthesis approach using a novel Pd/C catalyst for the hydrogenation process, demonstrating high activity, selectivity, and stability. This method represents an environmentally friendly alternative to traditional reduction processes, potentially improving the efficiency and sustainability of dye manufacturing (Zhang, 2008).
Chemoselective Acetylation in Antimalarial Drug Synthesis
This compound is also involved in the chemoselective monoacetylation of amino groups for the synthesis of antimalarial drugs. Research by Deepali B Magadum and G. Yadav (2018) explores the use of immobilized lipase for the acetylation of 2-aminophenol, highlighting the potential for efficient and selective synthesis of intermediates for natural antimalarial compounds (Magadum & Yadav, 2018).
Pharmacological Activity in Polymeric Derivatives
Another application involves the synthesis of polymeric derivatives incorporating N-(4-aminophenyl)-2-(4-methoxyphenyl)acetamide for potential pharmacological benefits. J. S. Román and A. Gallardo (1992) describe the synthesis and characterization of methacrylic derivatives aimed at combining analgesic and anti-inflammatory properties. This research suggests the compound's utility in creating polymers with integrated pharmacological actions, potentially useful in drug delivery systems or as bioactive materials (Román & Gallardo, 1992).
Studies on Anion Coordination and Molecular Structures
Research by D. Kalita and J. Baruah (2010) examines the spatial orientations of amide derivatives, including N-(4-aminophenyl)-2-(4-methoxyphenyl)acetamide, in anion coordination. Their work, focusing on the crystal structure and interactions of such compounds, could contribute to the understanding of molecular behaviors important in materials science and coordination chemistry (Kalita & Baruah, 2010).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(4-aminophenyl)-2-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-19-14-8-2-11(3-9-14)10-15(18)17-13-6-4-12(16)5-7-13/h2-9H,10,16H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSQQSEIITXAOFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 5-(naphthalene-2-carbonylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2873615.png)

![4-[(3-Methylbenzyl)oxy]benzoic acid](/img/structure/B2873619.png)
![(E)-N-[1-(4-Chloro-1H-pyrrole-2-carbonyl)piperidin-4-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2873622.png)



![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide](/img/structure/B2873628.png)
![Methyl 6-isopropyl-2-(2-phenoxyacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2873629.png)

![2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2873635.png)

![N-(2,5-dimethoxyphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2873637.png)